Cas no 32022-28-9 (4-(Acetyloxy)-3-methoxybenzenethanol Acetate)
4-(Acetyloxy)-3-methoxybenzenethanol Acetate Chemical and Physical Properties
Names and Identifiers
-
- 4-(Acetyloxy)-3-methoxybenzenethanol Acetate
- 2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate
- DB-252794
- 4-(Acetyloxy)-3-methoxybenzeneethanol 1-Acetate; 4-Hydroxy-3-methoxyphenethyl Alcohol Diacetate
- 32022-28-9
-
- Inchi: 1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3
- InChI Key: XKNYEIJAGJNUPM-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CCC1C=CC(=C(C=1)OC)OC(C)=O
Computed Properties
- Exact Mass: 252.09977361g/mol
- Monoisotopic Mass: 252.09977361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.8Ų
4-(Acetyloxy)-3-methoxybenzenethanol Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A167580-100mg |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate |
32022-28-9 | 100mg |
$ 184.00 | 2023-09-09 | ||
| TRC | A167580-1g |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate |
32022-28-9 | 1g |
$ 1453.00 | 2023-09-09 | ||
| TRC | A167580-1000mg |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate |
32022-28-9 | 1g |
$ 1453.00 | 2023-04-19 |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(Acetyloxy)-3-methoxybenzenethanol Acetate
4-(Acetyloxy)-3-methoxybenzenethanol Acetate: A Comprehensive Overview
4-(Acetyloxy)-3-methoxybenzenethanol Acetate (CAS No. 32022-28-9) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in the synthesis of bioactive molecules. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 4-(Acetyloxy)-3-methoxybenzenethanol Acetate.
The molecular structure of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate is characterized by a benzene ring substituted with an acetyloxy group at position 4 and a methoxy group at position 3. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The presence of both acetyloxy and methoxy groups also suggests potential bioavailability and pharmacokinetic advantages in pharmaceutical applications.
Recent studies have highlighted the role of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the preparation of novel anti-inflammatory agents. The ability to modify the acetyl and methoxy groups provides chemists with a versatile platform for exploring diverse chemical space and optimizing biological activity.
In terms of synthesis, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate can be prepared via several routes, including nucleophilic aromatic substitution and esterification reactions. One notable method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride under acidic conditions, followed by esterification to yield the final product. The optimization of reaction conditions has been a focus of recent investigations, with green chemistry approaches being increasingly adopted to enhance efficiency and reduce environmental impact.
The pharmacological properties of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate have also been explored in recent years. Preclinical studies suggest that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for further development into therapeutic agents. Additionally, its structural similarity to certain natural products has inspired its use as a lead compound in drug discovery programs targeting neurodegenerative diseases.
From an industrial perspective, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate finds applications in the fragrance and flavor industries due to its pleasant aroma profile. Its ability to serve as a precursor for more complex aromatic compounds further underscores its versatility across multiple sectors.
In conclusion, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate (CAS No. 32022-28-9) is a multifaceted compound with diverse applications spanning pharmaceuticals, fine chemicals, and beyond. Ongoing research continues to unlock new potentials for this compound, positioning it as an essential building block in modern organic synthesis.
32022-28-9 (4-(Acetyloxy)-3-methoxybenzenethanol Acetate) Related Products
- 60037-42-5(4-(2-Acetoxy-ethyl)phenyl Acetate)
- 5447-38-1(Benzeneacetic acid,4-(acetyloxy)-3-methoxy-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)